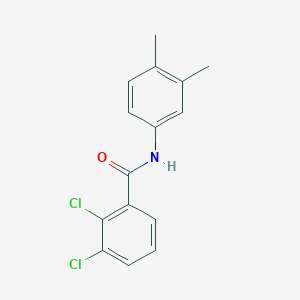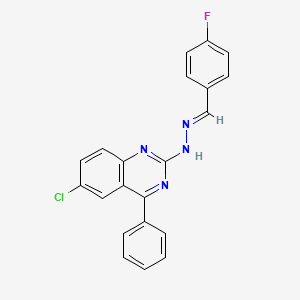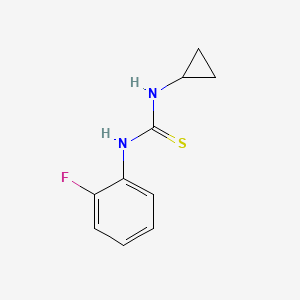![molecular formula C19H22N2O2S B5853263 N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide](/img/structure/B5853263.png)
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide, also known as MB-2, is a small molecule drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MB-2 is a synthetic compound that belongs to the family of benzamide derivatives and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide is not yet fully understood. However, it has been proposed that N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation and oxidative stress. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential anti-inflammatory and antioxidant properties. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, the limitations of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide include its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.
Orientations Futures
There are several future directions for the research on N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide. One potential direction is to further investigate its anti-inflammatory and antioxidant properties and evaluate its potential therapeutic applications in various inflammatory disorders. Moreover, the antitumor activity of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide needs to be further explored, and its potential use in cancer therapy needs to be carefully evaluated. Additionally, the safety and toxicity of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide need to be further studied to ensure its safe use in clinical settings.
Méthodes De Synthèse
The synthesis of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide involves the reaction between 4-methylphenylthioacetic acid and 4-aminobutyric acid, which results in the formation of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.
Applications De Recherche Scientifique
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-6-18(22)20-16-7-4-5-8-17(16)21-19(23)13-24-15-11-9-14(2)10-12-15/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDMIMVRISGJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5853211.png)

![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5853239.png)

![1-[(2,6-difluorophenyl)sulfonyl]azepane](/img/structure/B5853250.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5853255.png)
![1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5853274.png)


![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5853300.png)